lucibufagin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

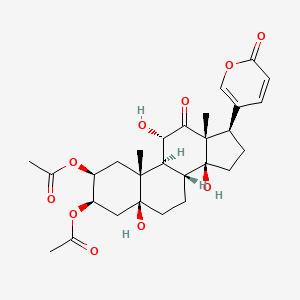

Lucibufagin C is a defensive steroid lactone that is produced by males of the species Photinus pyralis. It is a 5beta-hydroxy steroid, a steroid ester, a 14beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 12-oxo steroid, a member of 2-pyranones, a steroid lactone and a secondary alpha-hydroxy ketone. It derives from a hydride of a 5beta-bufanolide.

Applications De Recherche Scientifique

Pharmacological Applications

Antitumor Activity

Lucibufagin C has been studied for its potential antitumor properties. Bufadienolides, including lucibufagins, have demonstrated cytotoxic effects against various cancer cell lines. For example, research indicates that lucibufagins can inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular homeostasis and is often overexpressed in cancer cells . This inhibition can lead to apoptosis in tumor cells, making this compound a candidate for cancer therapy.

Cardiotonic Effects

Similar to other bufadienolides, this compound may exhibit cardiotonic effects. These compounds have been traditionally used in medicine for their ability to enhance cardiac contractility. The mechanism involves the inhibition of Na+/K+-ATPase, leading to increased intracellular sodium levels and subsequent calcium influx through the sodium-calcium exchanger . This property positions this compound as a potential therapeutic agent for heart-related conditions.

Ecological and Evolutionary Insights

Defensive Mechanism

this compound plays a significant role in the defense mechanisms of fireflies against predation. Studies have shown that female fireflies of the genus Photuris acquire these defensive steroids by feeding on male Photinus fireflies. This not only provides nutritional benefits but also enhances their survival by deterring predators through toxicity . The evolutionary aspect of this behavior suggests a complex interplay between predator and prey dynamics within ecosystems.

Chemical Ecology

The presence of lucibufagins in fireflies contributes to chemical ecology research by providing insights into how these compounds influence interspecies interactions. The defensive role of lucibufagins against predators highlights their ecological significance and prompts further investigation into their biosynthetic pathways and ecological functions .

Analytical Techniques and Case Studies

Mass Spectrometry Analysis

Recent advancements in mass spectrometry have facilitated the identification and characterization of lucibufagins, including this compound. Hierarchical clustering techniques applied to MS/MS spectra have expanded the known profiles of lucibufagins from 17 to 29 distinct compounds . This analytical approach is crucial for understanding the diversity and structural variations within this class of compounds.

Case Study: Firefly Metabolomics

A comprehensive study conducted on Photinus pyralis utilized targeted metabolomic analysis to confirm the presence of this compound within nuptial gifts. This study not only identified lucibufagins but also explored their potential roles in mating behaviors and reproductive strategies among fireflies .

Data Table: Summary of Findings on this compound

Propriétés

Formule moléculaire |

C28H36O10 |

|---|---|

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

[(2S,3R,5S,8R,9S,10R,11S,13R,14S,17R)-3-acetyloxy-5,11,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl] acetate |

InChI |

InChI=1S/C28H36O10/c1-14(29)37-19-11-25(3)22-18(7-9-27(25,34)12-20(19)38-15(2)30)28(35)10-8-17(16-5-6-21(31)36-13-16)26(28,4)24(33)23(22)32/h5-6,13,17-20,22-23,32,34-35H,7-12H2,1-4H3/t17-,18-,19+,20-,22-,23+,25-,26+,27+,28+/m1/s1 |

Clé InChI |

DVEVNJSTCHVUOO-AXGBFFCYSA-N |

SMILES isomérique |

CC(=O)O[C@H]1C[C@@]2([C@@H]3[C@@H](CC[C@@]2(C[C@H]1OC(=O)C)O)[C@]4(CC[C@@H]([C@]4(C(=O)[C@H]3O)C)C5=COC(=O)C=C5)O)C |

SMILES canonique |

CC(=O)OC1CC2(C3C(CCC2(CC1OC(=O)C)O)C4(CCC(C4(C(=O)C3O)C)C5=COC(=O)C=C5)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.